molecular formula C49H73NO14 B3026163 Eprinomectin B1b CAS No. 133305-89-2

Eprinomectin B1b

Cat. No.: B3026163
CAS No.: 133305-89-2
M. Wt: 900.1 g/mol
InChI Key: WPNHOHPRXXCPRA-FZTOWWROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eprinomectin B1b is a semi-synthetic derivative of avermectin B1b, which is a member of the avermectin family of compounds. These compounds are known for their potent anthelmintic and insecticidal properties. This compound is primarily used as a veterinary endectocide, meaning it is effective against both internal and external parasites .

Mechanism of Action

Target of Action

Eprinomectin B1b is a semi-synthetic compound of the avermectin family . It is primarily used for the treatment of internal and external parasites in cattle and lactating cows . The primary targets of this compound are the glutamate-gated chloride ion channels which occur in invertebrate nerve and muscle cells .

Mode of Action

This compound, like other avermectins, works by preventing the transmission of electrical impulses in the muscle and nerves of invertebrates . It does this by amplifying the effects of glutamate on the invertebrate-specific gated chloride channels . This leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell . This hyperpolarization causes paralysis and death of the parasite .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the glutamate-gated chloride ion channels in invertebrate nerve and muscle cells . This interference disrupts the normal electrical activity in these cells, leading to paralysis and death of the parasite .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After administration, only a small percentage of the dose is found in the urine, while a significant portion is excreted in the feces . In feces, the parental homologue eprinomectin B1a accounted for approximately 82% of total radioactivity . Five minor metabolites of eprinomectin B1a were detected in feces .

Result of Action

The result of this compound’s action is the effective treatment of internal and external parasites in cattle and lactating cows . By targeting the glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, this compound causes paralysis and death of the parasites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence of mud or manure on the areas of the backline where it is applied . Furthermore, the compound’s action can also be influenced by the metabolic differences between male and female rats . Therefore, the environment plays a crucial role in the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Eprinomectin B1b interacts with various enzymes, proteins, and other biomolecules. It has been found to have anticancer properties, indicating its interaction with cellular proteins and enzymes .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to suppress the growth and metastatic phenotypes of prostate cancer cells . It influences cell function by inducing cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to downregulate the expression of cancer stem cell markers and mediate the translocation of β-catenin from the nucleus to the cytoplasm, indicating its role in inhibiting downstream target genes such as c-Myc and cyclin D1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The anthelmintic efficacy of the 0.5% w/v topical formulation of this compound, when administered at 1 mg/kg body weight, was evaluated in sheep in two dose confirmation laboratory studies and one multicenter field study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The recommended dosage regimen is a single dose of 0.5 mg/kg body weight applied topically along the midline of the animal’s back .

Metabolic Pathways

This compound is involved in various metabolic pathways. After oral repeated administrations of this compound, it was shown that this compound was metabolised more extensively in female rats than in male rats .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After a topical application of 0.50 mg/kg body weight radiolabelled this compound to 8-10 month old calves, only a small percent of the applied dose (0.35%) was found in the urine through 28 days and 17% to 19.8 % in the faeces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eprinomectin B1b is synthesized through a series of chemical reactions starting from avermectin B1b. The process involves the oxidation of the 4-hydroxy moiety, followed by reductive amination and acetylation . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces avermitilis to produce avermectin B1b, which is then chemically modified to obtain this compound. The fermentation process is carefully controlled to maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Eprinomectin B1b undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reductive Amination: Reducing agents like sodium cyanoborohydride are employed.

    Acetylation: Acetic anhydride is typically used for acetylation reactions.

Major Products Formed: The major product formed from these reactions is this compound, with minor by-products depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNHOHPRXXCPRA-FZTOWWROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H73NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037695
Record name Eprinomectin B1b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

900.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133305-89-2
Record name (4′′R)-4′′-(Acetylamino)-5-O-demethyl-25-de(1-methylpropyl)-4′′-deoxy-25-(1-methylethyl)avermectin A1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133305-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprinomectin component b1b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprinomectin B1b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRINOMECTIN B1B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OML2QZ0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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